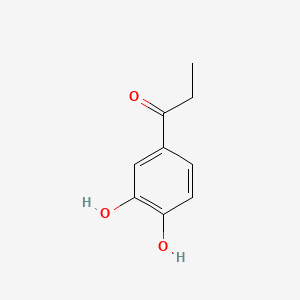

3',4'-Dihydroxypropiophenone

Description

Overview of 3',4'-Dihydroxypropiophenone as a Chemical Compound

This compound, a member of the phenylpropanoid class of organic compounds, is a key subject of scientific inquiry. medchemexpress.com Its molecular structure is characterized by a propiophenone (B1677668) backbone substituted with two hydroxyl groups at the 3' and 4' positions of the phenyl ring. lookchem.com This arrangement, specifically the 1,2-dihydroxybenzene moiety, also known as a catechol group, is a significant feature contributing to its chemical reactivity and biological activities. wikipedia.org

The compound is a solid at room temperature with a melting point in the range of 145-146°C. lookchem.comchemsrc.com It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. biocrick.com As an important raw material and intermediate, it finds application in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry. fishersci.ca

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 7451-98-1 |

| Melting Point | 145-146 °C lookchem.comchemsrc.com |

| Boiling Point | 375.1 °C at 760 mmHg lookchem.com |

| Density | 1.237 g/cm³ lookchem.com |

| Flash Point | 194.8 °C lookchem.com |

| Appearance | Powder |

| pKa | 8.75±0.31 (Predicted) lookchem.com |

Historical Context of Research on this compound and Related Structures

The study of this compound is situated within the broader historical context of research on catechols and propiophenones. The investigation into catecholamines, a group of neurotransmitters that includes dopamine (B1211576) and adrenaline, has a rich history dating back to the late 19th and early 20th centuries. wikipedia.orgkarger.com This foundational research into the synthesis, metabolism, and physiological effects of catechol-containing compounds laid the groundwork for understanding the properties of related molecules like this compound. wikipedia.orgkarger.com

Research on propiophenone derivatives has also been extensive, with studies exploring their synthesis and potential applications in various fields. For instance, scientists have synthesized novel propiophenone derivatives and evaluated their potential as antidiabetic and lipid-lowering agents. nih.gov Other research has focused on the use of propiophenone derivatives in material science and as potential anti-HIV-1 protease inhibitors. simulations-plus.comontosight.ai The α-amination and bromination reactions of propiophenone derivatives have also been subjects of chemical investigation. researchgate.netchemicalbook.com

The specific compound this compound has been isolated from natural sources, such as the leaves of Betula platyphylla var. latifolia. medchemexpress.com Its glucoside form, 3,4'-dihydroxypropiophenone (B1582540) 3-glucoside, has also been identified in plants. nih.gov

Significance and Rationale for Comprehensive Research on this compound

The scientific interest in this compound stems from its versatile chemical nature and its presence in natural products. As a catechol-containing compound, it is a precursor for the synthesis of various valuable chemicals. For example, catechol itself is used to produce pesticides, flavors, and fragrances. wikipedia.org Similarly, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.com

Its biological activities are also a significant area of research. It has been investigated for its potential anti-aging properties. medchemexpress.com The catechol structure suggests potential antioxidant activity, a characteristic often associated with such phenolic compounds. cymitquimica.com Furthermore, its derivatives have been explored for a range of pharmacological activities, including anti-HIV, antidiabetic, and anti-inflammatory effects. nih.govsimulations-plus.comcymitquimica.com The compound has also been identified in studies related to plant-herbivore interactions and the chemical composition of various plant species. tjnpr.orgplos.org

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound based on existing academic research. The primary objective is to present a scientifically accurate and detailed account of its chemical properties, the historical context of its research, and the significance and rationale behind its continued study. The scope is strictly limited to the information outlined in the preceding sections, with a focus on its chemical identity and its role as a subject of scientific investigation. This article does not delve into dosage, administration, or safety profiles. The content is based on a review of scientific literature and aims to provide an authoritative resource for understanding this specific chemical compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWIHBDMOYWCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225510 | |

| Record name | Propiophenone, 3',4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7451-98-1 | |

| Record name | 3′,4′-Dihydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7451-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7451-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 3',4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE96OIR5U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Sources of 3 ,4 Dihydroxypropiophenone

Isolation and Identification from Plant Species

The presence of 3',4'-Dihydroxypropiophenone in the plant kingdom has been documented through various phytochemical studies. These investigations have successfully isolated and identified the compound from several distinct plant species, highlighting its role as a natural constituent of these biological systems.

Carissa edulis as a Biological Source

Carissa edulis, a shrub belonging to the Apocynaceae family, is recognized as a source of a wide array of phytochemicals, including phenolic compounds, flavonoids, and lignans. scienceijsar.commdpi.comjournalejmp.com While comprehensive phytochemical analyses of Carissa edulis have revealed a rich chemical profile, the specific isolation and detailed identification of this compound from this particular species are areas that continue to be explored. General phytochemical screenings of the plant have confirmed the presence of various phenolic compounds, a class to which this compound belongs. scienceijsar.comjournalejmp.com

Betula platyphylla var. latifolia and Betula platyphylla var. japonica as Sources

The genus Betula, commonly known as birch, is a well-documented source of various phenolic compounds. Specifically, this compound has been successfully isolated from the leaves of Betula platyphylla var. latifolia. medchemexpress.com This identification confirms the plant as a natural reservoir of this particular propiophenone (B1677668).

Betula platyphylla var. japonica, another variety of the Asian white birch, has also been the subject of extensive phytochemical investigations. Studies on the bark of this tree have led to the isolation of numerous compounds, including triterpenoids and phenolic glycosides. nih.govresearchgate.netnih.gov While these studies have identified a range of phenolic derivatives, the explicit isolation of this compound from this specific variety warrants further focused investigation to be definitively confirmed. However, the close botanical relationship to a known source makes its presence plausible.

Stipagrostis plumosa as a Source

Stipagrostis plumosa, a perennial grass from the Poaceae family, has been found to contain glycosidic forms of this compound. A study focusing on the chemical constituents of the aerial parts of this plant led to the isolation and identification of 3,4′-dihydroxypropiophenone-3-O-β-D-glucoside. This finding is significant as it not only confirms the presence of the this compound scaffold in the plant but also indicates that it exists in a glycosylated form, where a glucose molecule is attached to the core structure.

Other Identified Natural Sources of this compound and its Glycosides

Beyond the aforementioned species, the glycoside 3,4′-dihydroxypropiophenone-3-O-β-D-glucoside has also been reported in other plant sources. The isolation of this glycoside from Stipagrostis plumosa suggests that glycosylation is a potential metabolic pathway for this compound in the plant kingdom. The presence of the core compound and its derivatives across different plant families points to a wider distribution than is currently documented.

Biosynthetic Pathways and Precursors of this compound in Biological Systems

The formation of this compound in plants is a result of a series of complex biochemical reactions. Its structural characteristics, particularly the C6-C3 skeleton, firmly place its origins within the phenylpropanoid pathway.

Connection to Phenylpropanoid Pathway

The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for the synthesis of a vast array of natural products, including flavonoids, lignins, and various phenolic compounds. nih.govnih.govmdpi.comwikipedia.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.org This pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce a variety of C6-C3 compounds, which are compounds with a benzene (B151609) ring attached to a three-carbon chain. nih.govnih.gov

This compound, with its characteristic C6-C3 (phenyl ring and a three-carbon propyl chain) structure, is a clear derivative of this pathway. The initial steps of the phenylpropanoid pathway involve the conversion of phenylalanine to cinnamic acid, which is then further modified to produce a range of intermediates, including p-coumaric acid. These intermediates serve as the foundational building blocks for a multitude of downstream products. While the general pathway leading to the C6-C3 skeleton is well-established, the specific enzymatic steps that result in the propiophenone structure, characterized by a ketone group on the first carbon of the propyl side chain, are a subject of ongoing scientific inquiry. The formation of the dihydroxy substitution pattern on the phenyl ring is also a result of specific enzymatic hydroxylations that occur along the biosynthetic route.

Interconnections with other Secondary Phenolic Metabolites (e.g., Cinnamic Acid Derivatives, Flavonoids)

The biosynthesis and functional roles of this compound are intrinsically linked to other major classes of secondary phenolic metabolites, particularly cinnamic acid derivatives and flavonoids. These connections are rooted in shared biosynthetic origins and common structural features that confer similar physiological functions.

Phenolic compounds in plants are primarily synthesized through the shikimic acid pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is the precursor to cinnamic acid, a foundational molecule for the vast family of phenylpropanoids. drugbank.com Cinnamic acid and its hydroxylated derivatives, such as p-coumaric acid and caffeic acid (3,4-dihydroxycinnamic acid), serve as key intermediates in the biosynthesis of a wide array of phenolic compounds, including flavonoids and lignans. nih.gov Although the precise biosynthetic steps leading from cinnamic acid to this compound are not fully elucidated, its phenylpropanoid structure (a C6-C3 skeleton) firmly places it within this metabolic network.

Flavonoids represent one of the most abundant and diverse classes of plant phenolics, synthesized via a branch of the phenylpropanoid pathway. apsnet.org The structural relationship between this compound and many flavonoids is evident in the shared 3',4'-dihydroxy substitution pattern on the aromatic ring. This specific arrangement, known as a catechol group, is a critical feature for the antioxidant activity of many flavonoids. nih.gov The presence of this ortho-dihydroxy configuration in both this compound and numerous flavonoids (e.g., quercetin, luteolin) suggests a convergent evolution of function, particularly in roles related to redox chemistry and metal chelation. nih.govnih.gov Therefore, this compound is metabolically related to cinnamic acids as a downstream product of the phenylpropanoid pathway and structurally and functionally related to flavonoids through the key catechol moiety.

Ecological and Physiological Roles in Host Organisms

As a secondary metabolite, this compound is not involved in the primary growth and development of the plant but plays crucial roles in the organism's interaction with its environment.

Role as a UV-absorbing Phenolic in Plants

Plants, being sessile organisms, have evolved sophisticated mechanisms to protect themselves from harmful ultraviolet (UV) radiation. A primary defense strategy is the accumulation of UV-absorbing compounds in the epidermal tissues. Phenolic compounds, due to their aromatic ring structures, are particularly effective at absorbing UV radiation in the 280-400 nm range. mdpi.com

Flavonoids and other phenolics are well-documented for their role in shielding plants from UV damage. nih.govmdpi.com These molecules absorb high-energy UV photons and dissipate the energy harmlessly as heat, preventing it from damaging vital cellular components like DNA and proteins. apsnet.org Flavonoids typically exhibit two major absorption peaks in the UV spectrum, one between 240 and 280 nm and a second between 300 and 500 nm. mdpi.com Studies on various plant species, such as Baccharis papillosa, have shown a direct correlation between the concentration of flavonoids and cinnamic acid derivatives and the plant's capacity to absorb UV radiation. jppres.com

Involvement in Plant Defense Mechanisms

Plants employ a complex arsenal (B13267) of chemical defenses against a wide range of threats, including pathogenic microbes (fungi, bacteria) and herbivores. apsnet.org Phenolic compounds are a cornerstone of these defense systems. apsnet.org They can act as constitutive defenses, being present at all times, or as inducible defenses, synthesized in response to an attack. nih.gov

The defensive roles of phenolics are diverse. They can act as:

Antimicrobials: Directly inhibiting the growth of invading pathogens.

Antifeedants: Deterring herbivores due to their bitter taste or toxicity.

Precursors to physical barriers: For example, lignin, a complex phenolic polymer, strengthens cell walls, making them more resistant to mechanical damage and pathogen ingress. apsnet.org

The production of defensive phenolics is often triggered by the plant's immune system upon recognition of a pathogen or herbivore. mdpi.commdpi.com Signaling molecules like jasmonic acid and salicylic (B10762653) acid play a central role in activating the expression of genes involved in the biosynthesis of these compounds. mdpi.com As a phenylpropanoid, this compound is part of this broad chemical defense strategy. Its presence in leaves, a primary target for both pathogens and herbivores, suggests a role in protecting the plant from these biotic stresses. The catechol group, in particular, is known to be reactive and can undergo oxidation to form quinones, which are highly reactive molecules capable of cross-linking and inactivating pathogen-derived enzymes and proteins.

Table 2: Summary of Ecological and Physiological Roles

| Role | Mechanism | Related Compound Classes |

| UV Absorption | Absorption of high-energy UV photons by the aromatic ring structure, followed by harmless dissipation of energy. mdpi.commdpi.com | Flavonoids, Cinnamic Acid Derivatives |

| Plant Defense | Acts as a potential antimicrobial or antifeedant; precursor to structural polymers; reactive catechol group can form defensive quinones. apsnet.orgnih.gov | Flavonoids, Tannins, Lignin |

Advanced Synthesis Methodologies and Chemical Modifications of 3 ,4 Dihydroxypropiophenone

Established Synthetic Routes for 3',4'-Dihydroxypropiophenone

Several classical organic reactions provide established routes for the synthesis of hydroxyaryl ketones such as this compound. These methods often involve the introduction of a propionyl group onto a catechol (1,2-dihydroxybenzene) backbone or the rearrangement of a catechol-derived ester.

Friedel-Crafts Acylation: This widely used method involves the electrophilic acylation of an aromatic ring. In the context of this compound synthesis, catechol can be acylated using propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The hydroxyl groups of catechol are strongly activating and ortho-, para-directing, which can lead to a mixture of products. To achieve better selectivity, the hydroxyl groups are often protected prior to acylation, followed by a deprotection step.

Fries Rearrangement: The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgechemi.combyjus.com For the synthesis of this compound, catechol can be esterified with propionyl chloride to form a diester. This diester can then undergo an intramolecular Fries rearrangement, where the propionyl groups migrate from the oxygen atoms to the aromatic ring. wikipedia.orgstackexchange.com The reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either ortho or para acylation relative to the hydroxyl groups. wikipedia.org Low reaction temperatures generally favor the para product. stackexchange.com

Houben-Hoesch Reaction: The Houben-Hoesch reaction is a method for the synthesis of aryl ketones from an electron-rich aromatic compound and a nitrile, using an acid catalyst. drugfuture.comsynarchive.comwikipedia.orgchemistry-online.com To synthesize this compound, catechol can be reacted with propionitrile (B127096) in the presence of a Lewis acid (e.g., ZnCl₂) and hydrogen chloride. chemistry-online.com This reaction typically works well with polyhydroxyphenols like catechol. wikipedia.org

Table 1: Comparison of Established Synthetic Routes for this compound

| Reaction | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Catechol, Propionyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Requires protection of hydroxyl groups for selectivity. |

| Fries Rearrangement | Catechol dipropionate | Lewis Acid (e.g., AlCl₃) | Intramolecular rearrangement; regioselectivity is temperature-dependent. wikipedia.orgstackexchange.com |

| Houben-Hoesch Reaction | Catechol, Propionitrile | Lewis Acid (e.g., ZnCl₂) and HCl | Suitable for electron-rich phenols. wikipedia.orgchemistry-online.com |

Enzymatic Synthesis of this compound Glycosides

Enzymatic methods offer a green and highly selective alternative for the synthesis of glycosides. Glycosidases, which typically hydrolyze glycosidic bonds, can be used in a reverse or transglycosylation mode to form these linkages.

The β-glycosidase from the thermophilic archaeon Sulfolobus solfataricus is a robust enzyme known for its high thermal stability and broad substrate specificity. It can catalyze transglycosylation reactions to synthesize various glycosides. While specific studies on the transglucosylation of this compound with this enzyme are not extensively documented, its ability to act on various phenolic acceptors suggests its potential. The enzyme's stability in organic solvents and at high temperatures makes it a promising candidate for such biotransformations, potentially offering high yields and selectivity. The general mechanism involves the transfer of a glycosyl moiety from a donor substrate to the hydroxyl group of an acceptor molecule like this compound.

Lactase (β-galactosidase) from the yeast Kluyveromyces lactis is another enzyme capable of catalyzing transglycosylation reactions. ufc.br Its primary industrial application is the hydrolysis of lactose. nih.govnih.gov However, under specific conditions with high substrate concentrations, it can transfer the galactosyl moiety to acceptor molecules. ufc.br While the enzymatic galactosylation of some phenolic compounds has been reported, the efficiency can be limited due to the lower nucleophilicity of the phenolic hydroxyl group. researchgate.net Studies on the transgalactosylation of ascorbic acid using K. lactis lactase have been successful. ufc.br The application of this enzyme for the glycosylation of this compound may require optimization of reaction conditions or enzyme engineering to enhance its affinity and catalytic efficiency for catechol-type acceptors.

Chemo-enzymatic Approaches for Derivative Synthesis

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create complex molecules with high selectivity and efficiency. This approach can be particularly useful for the synthesis of derivatives of this compound. For instance, a chemical synthesis step could be used to introduce a specific functional group onto the this compound scaffold, followed by an enzymatic step for stereoselective modification.

An example of a chemo-enzymatic strategy involves the use of lipases for the kinetic resolution of racemic mixtures of phenolic compounds. While not directly applied to this compound in the available literature, this methodology could be adapted. For instance, a racemic derivative of this compound could be synthesized chemically, and then a lipase (B570770) could be used to selectively acylate or deacylate one of the enantiomers, allowing for their separation.

Development of Novel Synthetic Methodologies for this compound Analogues

The development of novel synthetic methodologies is crucial for accessing a wider range of this compound analogues with diverse properties. Modern synthetic strategies often focus on improving efficiency, selectivity, and sustainability.

One approach involves the use of transition-metal-catalyzed cross-coupling reactions to introduce various substituents onto the aromatic ring of a pre-functionalized this compound derivative. For example, after selective protection of the hydroxyl groups and introduction of a halogen atom (e.g., bromine or iodine) onto the aromatic ring, Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds.

Another avenue is the development of one-pot multi-component reactions. These reactions allow for the construction of complex molecules from simple starting materials in a single step, which is highly efficient and atom-economical. Designing a multi-component reaction that incorporates a catechol precursor, a three-carbon building block, and other functionalities could lead to a diverse library of this compound analogues.

Strategies for Structural Diversification and Derivatization

The structural diversification of this compound can be achieved through various chemical modifications of its functional groups: the catechol moiety, the carbonyl group, and the ethyl side chain.

Modification of the Catechol Moiety: The two hydroxyl groups of the catechol ring are reactive sites for various transformations.

Etherification: Selective mono- or di-etherification can be achieved by reacting this compound with alkyl halides or other electrophiles in the presence of a base. The choice of reaction conditions can control the degree of substitution.

Esterification: The hydroxyl groups can be converted to esters by reaction with acyl chlorides or anhydrides.

Ring Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, can introduce new functional groups onto the aromatic ring, although the directing effects of the existing substituents need to be considered.

Modification of the Carbonyl Group: The ketone functionality can be a key point for derivatization.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), leading to the formation of 1-(3,4-dihydroxyphenyl)propan-1-ol.

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted into an amine, providing access to a range of N-substituted derivatives.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond through a Wittig reaction, allowing for the extension of the carbon skeleton.

Modification of the Ethyl Side Chain: The α-carbon to the carbonyl group can also be a site for functionalization.

α-Halogenation: The α-position can be halogenated under acidic or basic conditions, creating a reactive site for subsequent nucleophilic substitution reactions.

Mannich Reaction: The Mannich reaction can be used to introduce an aminomethyl group at the α-position.

Table 2: Summary of Strategies for Structural Diversification of this compound

| Functional Group | Reaction Type | Potential Derivatives |

|---|---|---|

| Catechol Moiety | Etherification, Esterification, Electrophilic Substitution | Alkoxy, Aryloxy, Ester, Nitro, Halogeno, Sulfo derivatives |

| Carbonyl Group | Reduction, Reductive Amination, Wittig Reaction | Secondary alcohols, Amines, Alkenes |

| Ethyl Side Chain | α-Halogenation, Mannich Reaction | α-Halo ketones, α-Amino ketones |

Synthesis of Phenolic Glycosides of this compound

The synthesis of phenolic glycosides from this compound can be approached through both chemical and enzymatic methods, each offering distinct advantages in terms of stereoselectivity, yield, and scalability.

Chemical Synthesis: The Koenigs-Knorr Reaction

A classic and versatile method for glycoside synthesis is the Koenigs-Knorr reaction. wikipedia.org This reaction involves the coupling of a glycosyl halide (e.g., acetobromoglucose) with an alcohol, in this case, one of the hydroxyl groups of this compound, in the presence of a promoter, typically a silver or mercury salt. wikipedia.org The presence of a participating group at the C2 position of the glycosyl donor, such as an acetyl group, generally ensures the formation of a 1,2-trans glycosidic linkage through anchimeric assistance. wikipedia.org

The general steps for the synthesis of a this compound glucoside via the Koenigs-Knorr reaction would be:

Protection of the Glycosyl Donor: The hydroxyl groups of the sugar (e.g., glucose) are protected, often by acetylation, to prevent unwanted side reactions. The anomeric hydroxyl group is then converted to a halide, typically a bromide.

Reaction with this compound: The protected glycosyl halide is reacted with this compound in the presence of a promoter like silver carbonate or silver oxide. The reaction can be regioselective, favoring one of the phenolic hydroxyl groups over the other, or may result in a mixture of isomers.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final phenolic glycoside.

| Reaction Step | Description | Key Reagents/Conditions |

| Glycosyl Donor Preparation | Acetylation of glucose followed by bromination at the anomeric position. | Acetic anhydride, pyridine; HBr in acetic acid |

| Glycosylation | Coupling of the glycosyl donor with this compound. | Silver carbonate or silver oxide, inert solvent |

| Deprotection | Removal of acetyl groups from the sugar moiety. | Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol) |

Enzymatic Synthesis

Enzymatic glycosylation offers a green and highly selective alternative to chemical synthesis. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor (e.g., a nucleotide sugar) to an acceptor molecule. mdpi.com While specific studies on the enzymatic glycosylation of this compound are not abundant, general principles from flavonoid and other phenol (B47542) glycosylations can be applied. nih.gov

Enzymes from the glycosyltransferase family 1 are often used for the glycodiversification of bioactive compounds. nih.gov The process typically involves:

Enzyme Selection: Identifying a suitable glycosyltransferase that accepts this compound as a substrate.

Sugar Donor: Providing an activated sugar, such as UDP-glucose.

Reaction Conditions: Optimizing pH, temperature, and incubation time for the enzymatic reaction.

While enzymatic methods can offer high regioselectivity and stereoselectivity, challenges such as enzyme availability and potentially lower yields compared to chemical synthesis need to be considered. nih.gov

Exploration of Derivatives for Enhanced Biological Activity

The modification of the this compound scaffold presents a promising avenue for enhancing its inherent biological activities, such as antioxidant and anti-inflammatory effects. Research on structurally related compounds provides insights into potential derivatization strategies.

Derivatives with Enhanced Antioxidant Activity

The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals. The synthesis of derivatives with additional hydroxyl groups or other electron-donating substituents can further enhance this activity. For instance, the synthesis of benzophenone (B1666685) derivatives with multiple hydroxyl groups has been shown to result in potent antioxidant and radical scavenging activities. nih.gov

A potential strategy for this compound could involve:

Introduction of Additional Hydroxyl Groups: Synthesizing analogs with a third hydroxyl group on the phenyl ring could increase the radical scavenging capacity.

Halogenation: The introduction of bromine atoms to the phenolic ring has been shown in some benzophenone derivatives to yield compounds with effective antioxidant power. nih.gov

| Derivative Type | Potential Modification | Rationale for Enhanced Activity |

| Polyhydroxylated Analog | Introduction of a third hydroxyl group. | Increased number of hydrogen-donating groups for radical scavenging. |

| Brominated Derivative | Substitution with one or more bromine atoms. | Modulation of the electronic properties of the phenolic ring, potentially enhancing antioxidant capacity. |

Derivatives with Enhanced Anti-inflammatory Activity

Chalcones, which share a similar α,β-unsaturated ketone system with propiophenones, are known for their anti-inflammatory properties. nih.gov The synthesis of chalcone (B49325) derivatives has been a successful strategy for developing new anti-inflammatory agents. nih.gov

For this compound, derivatization could focus on:

Synthesis of Chalcone Analogs: Condensation of 3',4'-dihydroxyacetophenone (B73281) (a related compound) with various aldehydes can produce chalcones with diverse substitution patterns, which can then be evaluated for their ability to inhibit inflammatory mediators.

Modification of the Propiophenone (B1677668) Side Chain: Introducing different functional groups to the side chain could modulate the anti-inflammatory profile.

Pharmacological Activities and Biological Effects of 3 ,4 Dihydroxypropiophenone

Antioxidant Properties and Mechanisms of Action

The antioxidant capacity of 3',4'-Dihydroxypropiophenone is a cornerstone of its biological activity. This property is largely attributable to its chemical structure, specifically the presence of a catechol group (two hydroxyl groups on adjacent carbons of the aromatic ring). These phenolic hydroxyl groups can donate hydrogen atoms or electrons to neutralize free radicals, effectively terminating oxidative chain reactions.

Radical Scavenging Activities (e.g., ABTS, DPPH, DMPD, Superoxide Anion)

This compound is anticipated to be an effective scavenger of various free radicals. Assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) tests are standard methods for evaluating this capacity. In these assays, the antioxidant's ability to donate a hydrogen atom or an electron to the stable radical (ABTS•+ or DPPH•) results in a color change that can be measured spectrophotometrically. While specific experimental data for this compound is not extensively detailed in the available literature, compounds containing the 3',4'-dihydroxy (catechol) moiety consistently demonstrate potent radical scavenging abilities. The compound is also expected to scavenge other reactive oxygen species like the superoxide anion radical, a key contributor to cellular oxidative stress.

Table 1: Radical Scavenging Activity of this compound Specific experimental IC50 values for this compound were not available in the reviewed literature. The table structure is provided for when such data becomes available.

| Radical | Assay Method | IC50 Value | Reference Compound (e.g., Trolox) IC50 |

|---|---|---|---|

| ABTS•+ | ABTS Assay | Data not available | Data not available |

| DPPH• | DPPH Assay | Data not available | Data not available |

| DMPD•+ | DMPD Assay | Data not available | Data not available |

| O₂•⁻ | Superoxide Anion Scavenging Assay | Data not available | Data not available |

Ferric Reducing Antioxidant Power (FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This electron-donating capacity is a key indicator of antioxidant action. Phenolic compounds, particularly those with a catechol structure like this compound, are known to exhibit strong ferric reducing power. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form produces an intense blue color, allowing for quantitative measurement.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound Specific experimental FRAP values for this compound were not available in the reviewed literature. The table structure is provided for when such data becomes available.

| Compound | FRAP Value (µmol Trolox Equivalents/g) |

|---|---|

| This compound | Data not available |

| Trolox (Standard) | Data not available |

Metal Ion Chelating Activities (e.g., Fe²⁺, Cu(I))

Transition metals like iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical, through Fenton-type reactions. nih.gov Compounds that can chelate these metal ions, binding them in a way that prevents their participation in these reactions, exhibit significant antioxidant effects. The ortho-dihydroxy arrangement of the catechol group in this compound is a well-established structural motif for the effective chelation of metal ions, thereby inhibiting the generation of free radicals. nih.gov

Role of Phenolic Hydroxyl Groups in Antioxidant Capacity

The antioxidant potency of this compound is fundamentally linked to its two phenolic hydroxyl groups. The 3',4'-ortho-dihydroxy configuration (catechol moiety) is particularly crucial. This arrangement enhances antioxidant activity for several reasons:

Electron Delocalization : It allows for the stabilization of the resulting phenoxyl radical through electron delocalization across the aromatic ring after a hydrogen atom is donated.

Intramolecular Hydrogen Bonding : The proximity of the two hydroxyl groups can facilitate the stabilization of the radical intermediate.

Metal Chelation : As mentioned, this structure is an ideal binding site for pro-oxidant metal ions.

Studies on various flavonoids and phenolic acids have consistently shown that the presence of a catechol group in the B-ring is a primary determinant of high antioxidant activity. science.gov

Comparison with Standard Antioxidant Compounds

To gauge the efficacy of an antioxidant, its activity is often compared to standard compounds like Trolox (a water-soluble vitamin E analog), Butylated Hydroxytoluene (BHT), and Ascorbic Acid (Vitamin C). Based on the structure-activity relationships of similar phenolic compounds, it is predicted that this compound would exhibit significant antioxidant activity, likely comparable to many known natural antioxidants. However, without direct comparative experimental data, a precise ranking against these standards cannot be definitively stated.

Anti-aging and Senolytic Activity

Beyond its classical antioxidant roles, this compound has been identified as a compound with anti-aging potential. nih.gov Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. Senescent cells accumulate in tissues over time and secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP).

Senolytics are a class of drugs that selectively induce apoptosis (programmed cell death) in these harmful senescent cells. By clearing senescent cells, senolytics can potentially alleviate a wide range of age-related conditions. This compound has been identified as a potential senolytic compound through in-silico screening studies. nih.gov While the precise molecular mechanism remains to be fully elucidated through further in vitro and in vivo research, this finding suggests that the compound may target pro-survival pathways that are upregulated in senescent cells, thereby triggering their elimination. This senolytic potential represents a promising avenue for its application in promoting healthy aging.

Identification as a Potential Senolytic Compound via In silico Screening

Recent computational studies have identified this compound as a promising candidate for a new class of drugs known as senolytics, which selectively eliminate senescent cells. In a comprehensive in silico screening study, the chemical fingerprints of over 40,000 natural and semi-synthetic products were compared against known senolytic compounds. This chemoinformatic approach, coupled with the analysis of pharmacological networks involved in senescence, pinpointed six potential drug-like candidates, one of which was this compound researchgate.net. This marks the first instance of this particular molecule being proposed to possess senolytic activity researchgate.net. The identification of this compound through this screening process suggests its potential as a therapeutic agent to combat age-related diseases by targeting cellular senescence. However, it is important to note that while these in silico findings are promising, they necessitate further validation through experimental models to confirm the senolytic activity of this compound researchgate.net.

Mechanisms of Action in Cellular Senescence

While direct experimental evidence detailing the specific mechanisms of action of this compound in cellular senescence is not yet available, the activities of structurally related compounds offer potential insights. Cellular senescence is a complex process characterized by a stable cell cycle arrest, typically mediated by the p53/p21 and p16/Rb tumor suppressor pathways nih.govfrontiersin.orgdntb.gov.ua. Senescent cells also develop a senescence-associated secretory phenotype (SASP), which contributes to inflammation and tissue aging nih.gov.

A study on a related compound, isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), demonstrated its ability to alleviate palmitic acid-induced vascular aging in human umbilical vein endothelial cells (HUVECs). This effect was achieved by reducing intracellular reactive oxygen species (ROS) levels, suggesting that a key mechanism of action for compounds with a 3,4-dihydroxyphenyl moiety may be the modulation of oxidative stress to counteract cellular senescence nih.gov. Given that oxidative stress is a known inducer of cellular senescence nih.govmdpi.com, it is plausible that this compound may exert its potential senolytic effects through similar antioxidant mechanisms. Further research is required to elucidate the precise molecular pathways through which this compound may influence the key regulators of cellular senescence and the SASP.

Neuroprotective Effects and Neurological Applications

Potential in Mitigating Neurodegenerative Processes

The potential of this compound in mitigating neurodegenerative processes has not been directly investigated, but studies on analogous compounds suggest a neuroprotective role. A closely related compound, 3',4'-dihydroxyphenylglycol (DHPG), has demonstrated neuroprotective effects in an experimental model of type 1 diabetes in rats nih.govnih.gov. In this study, DHPG administration was associated with a reduction in neuronal cell loss in the retina nih.govnih.gov. This suggests that compounds with the 3',4'-dihydroxyphenyl structure may have the capacity to protect neuronal tissues from damage associated with metabolic disorders that have neurodegenerative components. The broader class of polyphenols, to which this compound belongs, is known to possess neuroprotective properties that may be beneficial in the context of neurodegenerative diseases mdpi.com.

Influence on Oxidative Stress in Neural Tissues

Oxidative stress is a significant contributor to neuronal damage in a variety of neurological conditions mdpi.comresearchgate.net. While direct studies on this compound are lacking, research on similar molecules highlights a potential to combat oxidative stress in neural tissues. For instance, 3',4'-dihydroxyphenylglycol (DHPG) has been shown to reduce levels of oxidative stress markers in the brain tissue of diabetic rats in a hypoxia-reoxygenation model nih.gov. This indicates an ability to protect neural cells from the damaging effects of an imbalance between reactive oxygen species and antioxidant defenses.

Furthermore, another structurally related flavonoid, 3',4'-Dihydroxy Flavonol (DiOHF), has been studied for its effects on retinal damage and neurogenesis following brain ischemia-reperfusion in rats. The findings suggest that the 3',4'-dihydroxy substitution pattern on the phenyl ring is a key feature for exerting protective effects against oxidative damage in neuronal tissues researchgate.netbenthamscience.com. These results collectively suggest that this compound likely possesses antioxidant properties that could be beneficial in protecting neural tissues from oxidative stress-induced damage.

Interaction with Neurotransmitter Systems

Currently, there is no direct scientific evidence detailing the interaction of this compound with neurotransmitter systems. However, the structural similarity of its 3,4-dihydroxyphenyl moiety to key catecholaminergic neurotransmitters and their metabolites, such as dopamine (B1211576) and its precursor L-3,4-dihydroxyphenylalanine (L-DOPA), suggests a potential for interaction. L-DOPA itself is not only a precursor to dopamine but is also considered a neurotransmitter candidate in the central nervous system nih.govnih.gov. The metabolism of dopamine can lead to the formation of potentially toxic compounds like 3,4-dihydroxyphenylacetaldehyde (DOPAL), which has been implicated in the pathogenesis of Parkinson's disease eurekaselect.com. The roles of dopamine and another key neurotransmitter, serotonin, are complex and can sometimes be complementary in the regulation of behavior and decision-making nih.gov. Given the shared chemical features, it is conceivable that this compound could modulate the synthesis, metabolism, or receptor binding of these neurotransmitters. However, dedicated experimental studies are necessary to explore and confirm any such interactions.

Anti-inflammatory Properties

While the anti-inflammatory properties of this compound have not been directly reported, evidence from structurally similar compounds suggests it may possess such activity. A related compound, 3,4-dihydroxyphenylpropionic acid (3,4-DHPPA), a gut microbial metabolite, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of histone deacetylase 1 (HDAC1) in macrophages researchgate.net. This inhibition leads to a reduction in the production of pro-inflammatory cytokines researchgate.net.

Another study on 3,5-diprenyl-4-hydroxyacetophenone (DHAP), which shares the hydroxyacetophenone core structure, demonstrated significant anti-inflammatory activity both in vivo and in vitro. DHAP was found to reduce ear edema in mice and inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in macrophages, while promoting the anti-inflammatory cytokine interleukin-10 (IL-10) nih.gov. These findings for closely related molecules provide a strong rationale for investigating the potential anti-inflammatory effects of this compound.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a key factor in the pathogenesis of inflammatory conditions. The inducible nitric oxide synthase (iNOS) enzyme is primarily responsible for the sustained, high-level production of NO during an inflammatory response nih.gov. Therefore, inhibiting iNOS activity or its expression is a significant target for anti-inflammatory therapies nih.govbiotium.com.

While direct studies on this compound are limited, research on structurally related phenolic compounds demonstrates the potential for this chemical class to inhibit NO production. For instance, the gut microbial metabolite 3,4-dihydroxyphenylpropionic acid (DHPPA), which shares the core dihydroxyphenyl structure, has been shown to suppress pro-inflammatory responses in macrophages nih.gov. This suppression is linked to the modulation of inflammatory pathways that control the expression of enzymes like iNOS researchgate.netrsc.org. The anti-inflammatory function of various kimchi ingredients, which can include related phenolic acids, has been attributed in part to the suppression of iNOS expression and the activation of the NF-κB pathway researchgate.net. This suggests that the 3,4-dihydroxy substitution pattern is crucial for the anti-inflammatory and NO-inhibiting effects observed in this class of compounds.

Modulation of Inflammatory Pathways

3,4-dihydroxyphenylpropionic acid (DHPPA), a compound structurally similar to this compound, demonstrates significant anti-inflammatory effects by modulating key cellular signaling pathways nih.govresearchgate.net. Research has shown that DHPPA can suppress the pro-inflammatory activation of macrophages both in vivo and in vitro nih.gov.

One of the primary mechanisms behind this effect is the inhibition of histone deacetylase (HDAC) activity. DHPPA does not bind directly to the HDAC active site but is believed to inhibit its activity indirectly by reducing its phosphorylation level nih.govresearchgate.net. This inhibition of HDAC suppresses the activation of pro-inflammatory macrophages nih.gov. Furthermore, studies have indicated that the anti-inflammatory effects of DHPPA and other related phenolic acids are mediated through the restriction of the nuclear factor kappa-B (NF-κB) pathway rsc.orgresearchgate.netmdpi.com. The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators mdpi.com. Proteomic analysis of macrophages treated with DHPPA revealed significant alterations in inflammation- and immune-related signaling pathways, further supporting its role as a modulator of inflammatory processes nih.govresearchgate.net.

Anticancer Potential

Cytotoxic Activity against Tumor Cell Lines

The anticancer potential of phenolic compounds, including those with a 3,4-dihydroxy substitution pattern, has been a subject of extensive research. These compounds can exert cytotoxic effects on various cancer cell lines, often showing some degree of selectivity compared to non-cancerous cells nih.govmdpi.com.

Table 1: Cytotoxic Activity of 3′,4′-Dihydroxyflavonol against Human Osteosarcoma Cell Lines This table presents data for a structurally related compound, 3′,4′-dihydroxyflavonol, to illustrate the potential cytotoxic activity of the 3',4'-dihydroxy chemical moiety.

| Cell Line | Assay | IC50 (µmol/L ± SD) |

| MG-63 | MTT | 148.1 ± 13.9 |

| MG-63 | CV | 134.4 ± 3.4 |

| U2OS | MTT | 59.9 ± 10.1 |

| U2OS | CV | 44.5 ± 1.5 |

Source: Data extracted from a study on 3′,4′-dihydroxyflavonol nih.gov. MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) and CV (crystal violet) are different assays used to measure cell viability.

Mechanisms of Cytotoxicity (e.g., Disruption of Cell Nucleus, F-actin Filament Integrity)

The mechanisms by which dihydroxyphenyl compounds exert their cytotoxic effects involve the disruption of fundamental cellular processes, including the maintenance of nuclear structure and cytoskeletal integrity nih.govnih.gov.

One observed mechanism is the induction of cell cycle arrest. For example, 3′,4′-dihydroxyflavonol has been shown to alter cell cycle dynamics in osteosarcoma cells, leading to an increase in the percentage of cells in the G2 phase and a decrease in the rate of nuclear division nih.gov. This cytostatic effect points to interference with the molecular machinery that governs cell proliferation nih.gov.

Furthermore, the actin cytoskeleton, particularly filamentous actin (F-actin), plays a crucial role in both the cytoplasm and the nucleus. Within the nucleus, F-actin is involved in processes such as maintaining nuclear structure, chromatin organization, and DNA repair nih.govnih.govresearchgate.net. The assembly of contractile actin bundles that interact with the nucleus can create physical stress on the nuclear envelope nih.gov. Disruption of these actin filaments can lead to impaired nuclear function and has been identified as a potential mechanism for inducing apoptosis (programmed cell death) researchgate.net. Pathological polymerization of nuclear actin can disrupt the distribution of essential molecules like RNA polymerase II and alter chromatin organization, which can contribute to cell death researchgate.net. Therefore, it is plausible that the cytotoxic activity of compounds like this compound could be mediated, at least in part, through the disruption of nuclear F-actin integrity, leading to compromised cell function and viability.

Other Reported Biological Activities of Propiophenone (B1677668) Derivatives

Derivatives of propiophenone and the broader class of acetophenones, which are naturally occurring phenolic compounds, exhibit a wide range of biological activities. These activities have been reported in numerous plant families and fungi.

A comprehensive review of natural acetophenone derivatives identified various pharmacological effects, including:

Cytotoxicity: As discussed previously, many of these compounds show activity against cancer cell lines.

Antimicrobial activity: Certain derivatives have been found to inhibit the growth of various microorganisms.

Antimalarial activity: Some acetophenones have been investigated for their potential to combat malaria.

Antioxidant activity: The phenolic structure of these compounds often imparts them with the ability to scavenge free radicals.

Antityrosinase activity: This activity suggests potential applications in regulating pigmentation.

Additionally, studies on specific propiophenone derivatives have demonstrated phytotoxic activity, indicating they may act as regulators of plant growth and could have potential applications as bio-agents for weed control.

Molecular Targets and Signaling Pathways

Interaction with Enzymes (e.g., Cholinesterase, Aldose Reductase)

This compound and its derivatives have been investigated for their inhibitory effects on various enzymes implicated in disease pathways.

Cholinesterase: Certain derivatives of this compound have shown inhibitory activity against cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of 3,4-dihydroquinazoline derivatives were found to exhibit weak inhibition of AChE but strong inhibition of BChE. nih.gov Molecular docking studies suggested that the most active compounds bind to both the catalytic anionic site and the peripheral site of BChE. nih.gov Similarly, novel isochroman-4-one derivatives have demonstrated potent anti-acetylcholinesterase activity. mdpi.com Kinetic studies and molecular docking simulations indicated that these compounds can simultaneously bind to the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE. mdpi.com

Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, which is associated with diabetic complications. nih.govmdpi.com The inhibition of this enzyme is a therapeutic strategy for managing these complications. nih.govmdpi.com Flavonoids and other phenolic compounds have been identified as potential aldose reductase inhibitors. mdpi.com Molecular docking studies have revealed that these compounds can interact with key active site residues of aldose reductase through hydrogen bonds and π-π interactions. nih.gov The inhibitory potential of these compounds is often attributed to their ability to form stable complexes within the enzyme's active site. nih.gov

Interactive Data Table: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| 3,4-Dihydroquinazolines | Butyrylcholinesterase (BChE) | Strong inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov |

| Isochroman-4-ones | Acetylcholinesterase (AChE) | Potent inhibition, with some derivatives exhibiting greater activity than the positive control, donepezil. mdpi.com |

| Flavonoids | Aldose Reductase | Strong binding and interaction energies, suggesting effective enzyme inhibition. mdpi.com |

Modulation of Cellular Processes

This compound and related flavonoids can influence various cellular signaling pathways. For example, 3',4'-dihydroxyflavone has been shown to have anti-adipogenic activity by modulating reactive oxygen species (ROS) and kinase signaling pathways. nih.gov Phenolic compounds, in general, can modulate inflammatory signaling pathways such as the nuclear factor kappa-B (NF-κB) pathway. nih.gov Some polyphenols have been found to inhibit the NF-κB/COX-2 signaling pathway, which plays a role in inflammation. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade is another pathway that can be modulated by flavonoids. mdpi.com This pathway is crucial for regulating cell proliferation, growth, and survival. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Influence of Hydroxyl Group Substitution Patterns on Biological Activity

The biological activity of phenolic compounds is significantly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. pjmhsonline.comresearchgate.net

Antioxidant Activity: The antioxidant capacity of phenolic compounds is often correlated with the presence of hydroxyl groups that can donate a hydrogen atom to scavenge free radicals. pjmhsonline.com The arrangement of these groups is crucial; for instance, a catechol (ortho-dihydroxy) moiety generally confers strong radical scavenging activity. researchgate.net The presence of an intramolecular hydrogen bond, often seen in ortho-substituted phenols, can lower the bond dissociation enthalpy and enhance antioxidant potential. researchgate.net

General Observations: It has been proposed that two phenolic hydroxyl groups are necessary for certain biological activities of related stilbene compounds. nih.gov The distance between these two hydroxyl groups has been identified as a key parameter in quantitative structure-activity relationship (QSAR) analyses. nih.gov

Impact of Glycosylation on Pharmacological Profile

Glycosylation, the attachment of sugar moieties to a molecule, can significantly alter the pharmacological profile of compounds like this compound.

Solubility and Bioavailability: Glycosylation is a common strategy to increase the water solubility and bioavailability of flavonoids. ijper.org This can lead to enhanced absorption and improved therapeutic efficacy. ijper.org

Biological Activity: The addition of a sugar moiety can either enhance or diminish the biological activity of the parent compound. For instance, glycosylation of antimicrobial peptides has been shown to increase their resistance to proteolytic enzymes without affecting their mechanism of action. nih.gov However, in some cases, glycosylation can decrease the antioxidant activity of flavonoids. researchgate.net The position of glycosylation is also critical; for example, glycosylation at certain positions of the flavonoid core can improve activities like tyrosinase inhibition and anti-HIV activity. ijper.org

Stability: Glycosylation can also impact the stability of molecules. Studies on collagen-mimetic peptides have shown that glycosylation can slightly destabilize the triple helix structure but can also speed up their self-assembly into higher-order structures. nih.gov

Interactive Data Table: Effects of Glycosylation

| Property | Effect of Glycosylation |

| Solubility | Generally increased. ijper.org |

| Bioavailability | Often enhanced. ijper.org |

| Proteolytic Resistance | Can be improved. nih.gov |

| Antioxidant Activity | Can be decreased in some cases. researchgate.net |

| Molecular Stability | Can be altered, with effects depending on the specific molecule. nih.gov |

Computational Approaches (e.g., In silico Docking, QSAR)

Computational methods are invaluable tools for understanding the mechanistic details of molecular interactions and for predicting the biological activity of compounds.

In Silico Docking: Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. ijarbs.comjchps.com This method helps in identifying potential drug candidates by evaluating the binding affinity and interaction patterns. ijarbs.comjchps.com For example, docking studies have been used to investigate the interaction of 4-hydroxypropiophenone with matrix metalloproteinase 10, a protein implicated in lung cancer. ijarbs.com These studies can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. ijarbs.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com QSAR models are developed using molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov These models can then be used to predict the activity of new, untested compounds. nih.govresearchgate.net QSAR studies have been successfully applied to predict the antioxidant activity of phenolic compounds and the antimicrobial activity of various derivatives. nih.govmdpi.com

In Vitro Research Models and Methodologies for 3 ,4 Dihydroxypropiophenone Studies

Cell Culture Models for Efficacy and Toxicity Assessment

Cell culture models are fundamental tools for the initial screening of the biological activity of chemical compounds. They provide controlled, reproducible environments to assess both the potential therapeutic efficacy and the cytotoxic effects of substances like 3',4'-Dihydroxypropiophenone.

A panel of human tumor cell lines is commonly employed to evaluate the anticancer potential of novel compounds. Each cell line originates from a different type of cancer and possesses unique characteristics, allowing for a broad assessment of a compound's activity.

JEG-3: A choriocarcinoma cell line, JEG-3 is a valuable model for studying placental cell differentiation and cancer biology. researcher.life It is used to investigate the effects of compounds on trophoblastic cells. nih.gov

HeLa: Derived from cervical cancer cells, HeLa is one of the oldest and most commonly used human cell lines in scientific research, often utilized in cancer studies and toxicological screening.

MCF-7: This cell line, derived from breast adenocarcinoma, is particularly significant for studying hormone-dependent cancers as it expresses estrogen receptors. cytion.comtaylorandfrancis.com It is a standard model for testing the efficacy of potential breast cancer therapies. nih.gov

NCI-H295R: An adrenocortical carcinoma cell line, NCI-H295R is unique in its ability to produce a range of steroid hormones. nih.gov This makes it an essential in vitro model for studying the effects of endocrine-disrupting chemicals on steroidogenesis. nih.govresearchgate.net

Hep-G2: Originating from a human liver carcinoma, the HepG2 cell line is widely used in hepatotoxicity studies to assess the potential for drug-induced liver injury. nih.govmdpi.com

The general approach for testing a compound like this compound on these cell lines involves cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells to determine their viability after exposure to the compound. mdpi.com

Table 1: Overview of Tumor Cell Lines in Compound Screening

| Cell Line | Origin | Primary Research Application |

|---|---|---|

| JEG-3 | Human Choriocarcinoma | Placental toxicology, Trophoblast function researcher.lifesemanticscholar.org |

| HeLa | Human Cervical Carcinoma | General cancer research, Virology, Toxicology mdpi.com |

| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive breast cancer studies cytion.comtaylorandfrancis.com |

| NCI-H295R | Human Adrenocortical Carcinoma | Steroidogenesis, Endocrine disruption screening nih.govnih.gov |

| Hep-G2 | Human Hepatocellular Carcinoma | Hepatotoxicity, Drug metabolism nih.govnih.gov |

To assess the selectivity of a compound and its potential toxicity to non-cancerous cells, normal cell lines are used as controls. Human Dermal Fibroblasts (HDFa) are a key model in this context.

HDFa (Human Dermal Fibroblasts, adult): These cells are responsible for producing the extracellular matrix in the skin and are central to wound healing. cellapplications.com In research, they serve as a model for healthy, non-transformed cells to evaluate the cytotoxicity of a compound. researcher.life Comparing the effects on HDFa cells versus tumor cells helps determine if a compound selectively targets cancer cells. Given that this compound has been noted for its anti-aging activity, HDFa cells are also a relevant model for studying its effects on skin biology. medchemexpress.comnih.gov

To investigate the anti-inflammatory properties of compounds, macrophage cell models are widely used. Macrophages are key immune cells that mediate inflammatory responses. Cell lines like RAW 264.7 (a murine macrophage line) are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. Researchers then treat the cells with the test compound to see if it can reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govmdpi.com This methodology would be applicable to assess the potential anti-inflammatory effects of this compound.

The potential neuroprotective effects of compounds are often first studied in neuronal cell models. These in vitro systems allow researchers to simulate conditions of neuronal stress and injury, such as oxidative stress induced by hydrogen peroxide or hypoxia-reoxygenation injury. nih.govnih.gov The ability of a compound like this compound to enhance cell viability, reduce cell death (apoptosis), and decrease markers of oxidative stress in these models would suggest a neuroprotective potential. nih.govplos.org

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are critical for determining a compound's specific mechanism of action at the molecular level. bioduro.com These cell-free assays measure the direct interaction between a compound and its biological target, such as an enzyme or a receptor.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. By identifying which enzymes are inhibited, researchers can understand the metabolic or signaling pathways affected by the compound.

Receptor Binding Assays: These assays determine if and how strongly a compound binds to a specific cellular receptor. creative-bioarray.com Typically using a radiolabeled or fluorescently tagged ligand that is known to bind the receptor, these are competitive assays where the test compound competes with the labeled ligand for the binding site. merckmillipore.comnih.gov The results can reveal whether a compound is an agonist (activator) or antagonist (blocker) of the receptor. creative-bioarray.com

Advanced Analytical Techniques for Metabolite Identification and Quantification

Understanding how a compound is metabolized is crucial. Advanced analytical techniques are used to identify and quantify the metabolites of this compound produced by cells or organisms.

The primary tools for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These are often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). futurelearn.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for detecting, identifying, and quantifying metabolites in complex biological samples. researchgate.net The liquid chromatography component separates the different molecules in a sample, which are then ionized and analyzed by the mass spectrometer based on their mass-to-charge ratio. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites, helping to confirm their identity. futurelearn.com

Table 2: Key Analytical Techniques in Metabolite Studies

| Technique | Principle | Primary Application for this compound |

|---|---|---|

| LC-MS | Separates compounds by chromatography, identifies by mass-to-charge ratio. waters.com | Detection, identification, and quantification of metabolites in biological fluids. researchgate.net |

| GC-MS | Separates volatile compounds by chromatography, identifies by mass. futurelearn.com | Analysis of volatile or derivatized metabolites. |

| NMR | Measures the magnetic properties of atomic nuclei. | Structural elucidation and confirmation of metabolite identity. nih.gov |

Stability and Bioreversibility Studies in In Vitro Systems

In vitro systems, such as liver microsomes and hepatocytes, provide a controlled environment to investigate the metabolic stability of this compound. These models contain a host of drug-metabolizing enzymes that can modify the compound, affecting its concentration and biological activity over time. The primary routes of metabolism involve the modification of its catechol and propiophenone (B1677668) moieties.

Carbonyl Reduction: The propiophenone side chain of this compound is susceptible to reduction of its carbonyl group. This reaction is catalyzed by a superfamily of enzymes known as aldo-keto reductases (AKRs) and other carbonyl-reducing enzymes present in the liver and other tissues. This biotransformation results in the formation of the corresponding alcohol, 1-(3,4-dihydroxyphenyl)propan-1-ol. This metabolic pathway is a common fate for many xenobiotic ketones. The stability of this compound in in vitro systems is therefore influenced by the activity of these reductases.

O-Methylation: The catechol group (the 3',4'-dihydroxy arrangement on the phenyl ring) is a prime target for O-methylation by catechol-O-methyltransferase (COMT). This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups, leading to the formation of two possible isomeric methoxy-hydroxypropiophenones: 3'-hydroxy-4'-methoxypropiophenone (B8805824) and 3'-methoxy-4'-hydroxypropiophenone. The presence of this compound as a substrate for COMT indicates that this is a significant pathway for its metabolism and impacts its stability in systems where COMT is active.

Glucuronidation and Sulfation: The phenolic hydroxyl groups of this compound are also subject to conjugation reactions, which are major phase II metabolic pathways. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety, while sulfotransferases (SULTs) can add a sulfonate group. These reactions increase the water solubility of the compound, facilitating its elimination. The formation of glucuronide and sulfate (B86663) conjugates significantly reduces the concentration of the parent compound in in vitro incubations.

The following table summarizes the key metabolic pathways affecting the stability of this compound in in vitro systems.

| Metabolic Pathway | Enzyme Family | Resulting Metabolite(s) | Impact on Stability |

| Carbonyl Reduction | Aldo-Keto Reductases (AKRs) | 1-(3,4-dihydroxyphenyl)propan-1-ol | Decreased |

| O-Methylation | Catechol-O-methyltransferase (COMT) | 3'-hydroxy-4'-methoxypropiophenone and 3'-methoxy-4'-hydroxypropiophenone | Decreased |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound glucuronides | Decreased |

| Sulfation | Sulfotransferases (SULTs) | This compound sulfates | Decreased |

Bioreversibility:

The concept of bioreversibility refers to the potential for metabolites to be converted back to the parent compound. This can have significant implications for the duration of action and potential toxicity of a substance.

The carbonyl reduction of this compound to its alcohol metabolite may be reversible. The reverse reaction, the oxidation of the alcohol back to the ketone, can be catalyzed by certain dehydrogenases. The extent of this bioreversibility in vitro would depend on the specific enzymes present in the test system and the equilibrium of the reaction under the experimental conditions.

Glucuronide and sulfate conjugates can also undergo bioreversible reactions through the action of hydrolytic enzymes. Beta-glucuronidases can cleave the glucuronic acid moiety from glucuronide conjugates, and sulfatases can remove the sulfate group from sulfate conjugates. This deconjugation would regenerate the parent this compound, potentially prolonging its presence in the in vitro system. The activity of these deconjugating enzymes can vary depending on the tissue source of the in vitro system.

In contrast, O-methylation by COMT is generally considered to be an irreversible metabolic step under physiological conditions.

The potential for bioreversibility of the major metabolic pathways of this compound is summarized in the table below.

| Metabolic Pathway | Bioreversible Reaction | Enzyme(s) Involved | Potential for Reversibility |

| Carbonyl Reduction | Oxidation of alcohol to ketone | Dehydrogenases | Possible |

| O-Methylation | Demethylation | Not a significant pathway | Unlikely |

| Glucuronidation | Deconjugation | Beta-glucuronidases | Possible |

| Sulfation | Deconjugation | Sulfatases | Possible |

In Vivo Research Models for 3 ,4 Dihydroxypropiophenone Studies

Animal Models for Disease States

The selection of an animal model is contingent on the specific disease pathophysiology being investigated and the therapeutic activity being assessed. Based on the known biological activities of similar phenolic and catecholic compounds, several types of animal models are relevant for studying 3',4'-Dihydroxypropiophenone. researchgate.net

Chronic hyperglycemia in diabetes mellitus is a known contributor to neuronal damage and an increased risk for neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Compounds with neuroprotective potential are therefore of significant interest. Animal models of diabetes are essential for evaluating the efficacy of agents intended to mitigate diabetes-associated neurodegeneration.

A common and relevant model involves inducing type 2 diabetes in rodents, such as rats, using a combination of a high-fat diet and a low dose of streptozotocin (B1681764) (STZ), or by using genetically modified models like the C57BL/KsJ-db/db mouse. mdpi.comnih.gov These models exhibit key features of the human disease, including hyperglycemia and insulin (B600854) resistance. nih.gov The neuroprotective effects of a test compound like this compound would be assessed by evaluating various biomarkers in brain tissue, including markers of oxidative stress (malondialdehyde), inflammation (TNF-α, NF-κB), and apoptosis (caspase-3, Bcl-2). mdpi.com Histopathological analysis of brain regions like the hippocampus and cortex would also be performed to observe any neuroprotective changes. researchgate.net

Illustrative Data from a Diabetic Neuroprotection Study

| Treatment Group | Brain Acetylcholinesterase (AChE) Level (U/mg protein) | Brain Malondialdehyde (MDA) Level (nmol/mg protein) | Brain TNF-α Level (pg/mg protein) |

|---|---|---|---|

| Control (Non-Diabetic) | 15.2 ± 1.8 | 2.5 ± 0.3 | 10.5 ± 1.1 |

| Diabetic Control | 28.9 ± 2.5 | 5.8 ± 0.6 | 25.3 ± 2.9 |

| Diabetic + this compound | 19.6 ± 2.1 | 3.1 ± 0.4 | 14.8 ± 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of outcomes measured in such a study.

Phenolic compounds are widely investigated for their potential antitumor activities. mdpi.com Preclinical evaluation of compounds like this compound for anticancer efficacy typically employs xenograft and syngeneic mouse models. mdpi.com